

A Technical Guide to the Aqueous Solubility of Bis-PEG8-t-butyl Ester

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Compound of Interest

Compound Name: *Bis-PEG8-t-butyl ester*

Cat. No.: *B11934024*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of **Bis-PEG8-t-butyl ester**, a homobifunctional crosslinker integral to bioconjugation and drug delivery systems. The strategic incorporation of polyethylene glycol (PEG) chains significantly influences the molecule's solubility, a critical factor in the design and formulation of novel therapeutics and research agents. This document outlines its physicochemical properties, qualitative solubility, and provides a representative experimental protocol for quantitative determination.

Core Physicochemical Properties

Bis-PEG8-t-butyl ester is a bifunctional PEG linker characterized by two t-butyl ester groups. [1][2] The presence of the eight-unit polyethylene glycol (PEG8) chains is the primary determinant of its interaction with aqueous media. [1] The repeating ether units in the PEG chains can form hydrogen bonds with water molecules, which generally imparts hydrophilicity and enhances aqueous solubility. [3][4] Conversely, the t-butyl ester groups contribute a degree of lipophilicity to the molecule. [3][5] The overall solubility is a balance between the hydrophilic nature of the PEG spacers and the more hydrophobic character of the end groups. [3]

Aqueous Solubility Profile

While specific quantitative solubility data (e.g., in mg/mL or molarity) for **Bis-PEG8-t-butyl ester** is not readily available in public literature, its qualitative solubility is well-documented by

various suppliers. The compound is generally described as being soluble in water.^{[1][6]} The hydrophilic PEG polymer is known to increase the water solubility of compounds in aqueous media.^{[7][8]} For many PEGylated compounds, while the PEG chain enhances water solubility, the conjugated molecule and the t-butyl ester can contribute to hydrophobicity, making the overall solubility variable.^[5]

Qualitative Solubility Data

Property	Value	Source(s)
Molecular Formula	C ₄₆ H ₉₁ NO ₂₀	^{[1][9]}
Molecular Weight	978.2 g/mol	^[1]
Solubility in Water	Soluble	^{[1][6][10]}
Other Solvents	Soluble in DMSO, DCM, DMF	^{[1][6][10]}

Note: The designation "soluble" is qualitative. Empirical determination is recommended for specific buffer systems and concentrations.

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed, representative protocol for determining the aqueous solubility of a compound like **Bis-PEG8-t-butyl ester** using the widely accepted shake-flask method.^{[11][12]}

Objective: To determine the thermodynamic solubility of Bis-PEG8-t-butyl ester in an aqueous buffer.

Materials:

- **Bis-PEG8-t-butyl ester**
- Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
- Vortex mixer
- Thermostatic shaker incubator

- Microcentrifuge or filtration apparatus (e.g., 0.22 μm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, LC-MS)
- Calibrated analytical balance
- Volumetric flasks and pipettes

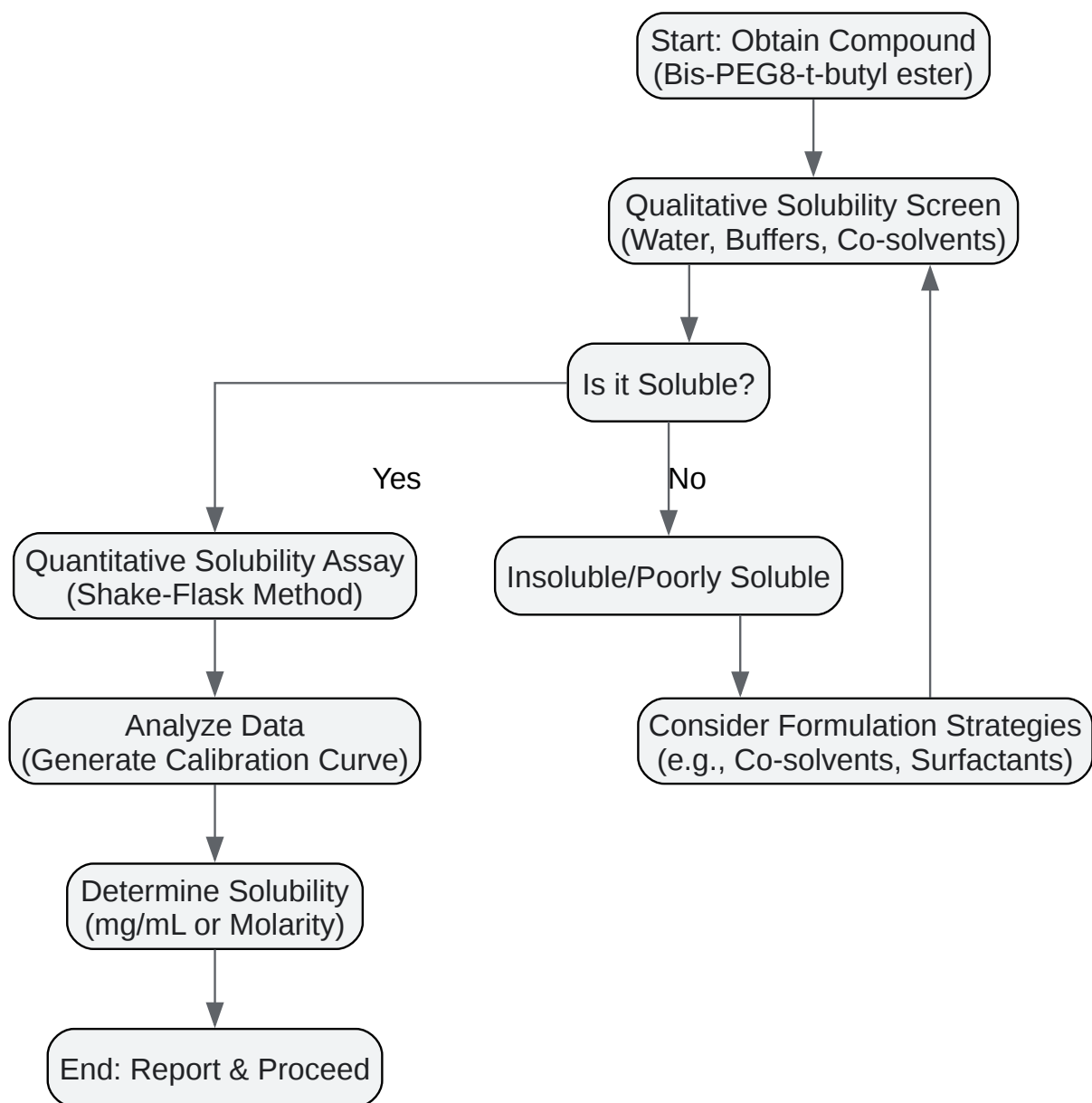
Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **Bis-PEG8-t-butyl ester** in a suitable organic solvent where it is highly soluble (e.g., DMSO).
 - From the stock solution, prepare a series of standard solutions of known concentrations in the chosen aqueous buffer. These will be used to generate a calibration curve.
- Sample Preparation:
 - Add an excess amount of **Bis-PEG8-t-butyl ester** to a known volume of the aqueous buffer in a sealed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
 - Prepare several replicate samples to ensure accuracy.
- Equilibration:
 - Tightly seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[\[12\]](#)
- Phase Separation:

- After equilibration, remove the vials and allow them to stand undisturbed to let undissolved solid settle.
- Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:
 - Centrifuging the vials at high speed and collecting the supernatant.
 - Filtering the solution through a low-binding 0.22 μm syringe filter.
- Quantification:
 - Dilute the clear, saturated supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC).
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
 - Determine the concentration of **Bis-PEG8-t-butyl ester** in the diluted supernatant by interpolating its analytical signal on the calibration curve.
- Calculation:
 - Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Visualizations

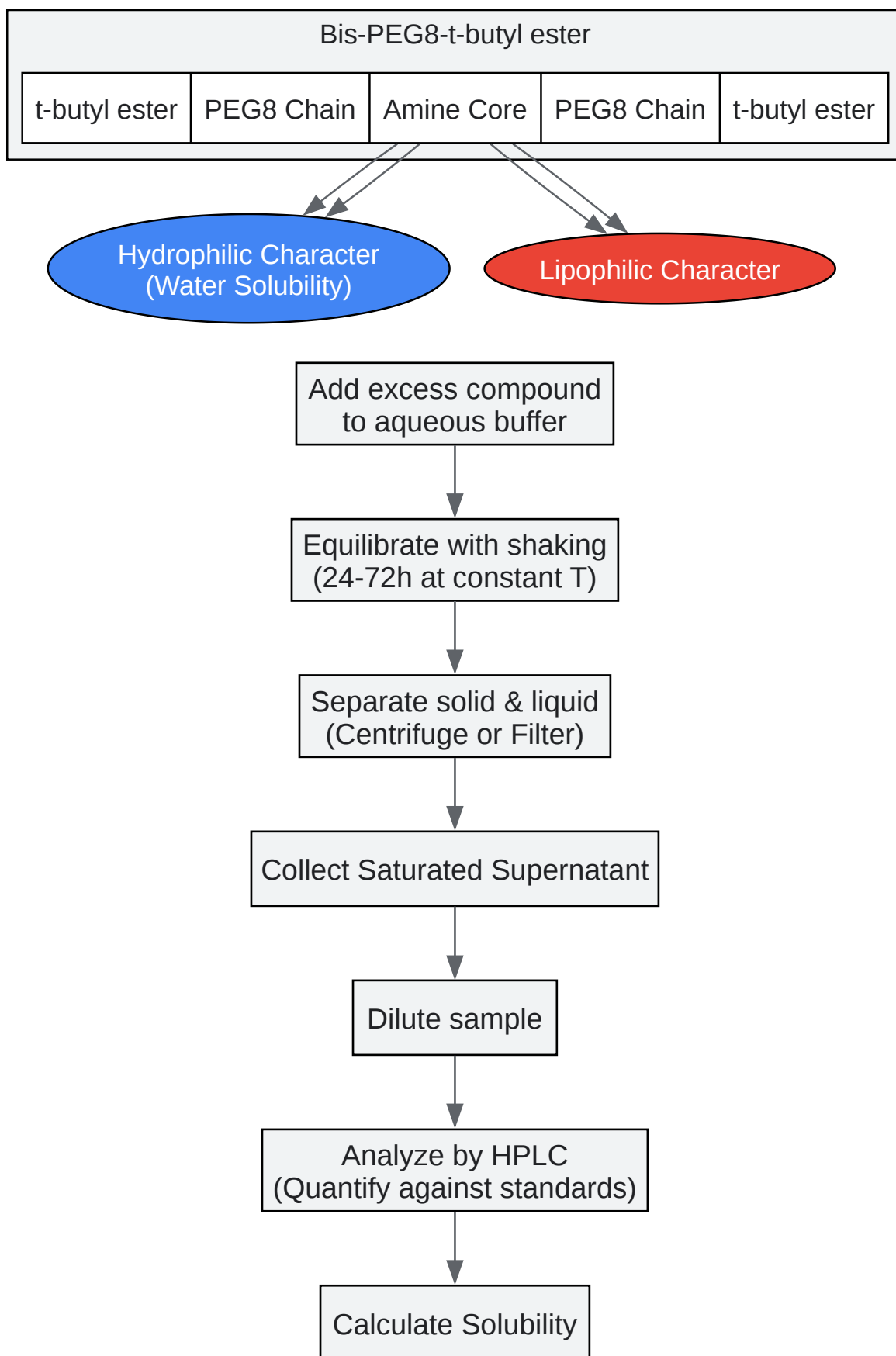
Logical Workflow for Solubility Assessment



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Caption: A logical workflow for assessing the aqueous solubility of a PEGylated compound.

Structural Contribution to Solubility



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